4-(Cyclopropylmethyl)-2,2-dimethyl-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-6-carboxylic acid
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Overview
Description
4-(Cyclopropylmethyl)-2,2-dimethyl-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-6-carboxylic acid is a heterocyclic compound belonging to the oxazine family. This compound is characterized by its unique structure, which includes a cyclopropylmethyl group, a dimethyl group, and a benzo-oxazine core. Oxazines are known for their diverse applications in medicinal chemistry, materials science, and as intermediates in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Cyclopropylmethyl)-2,2-dimethyl-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-6-carboxylic acid can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, a multicomponent reaction involving alkyl or aryl isocyanides, dialkyl acetylenedicarboxylates, and other reagents can yield oxazine derivatives . Another approach includes the use of cyclization reactions and temperature-dependent Rh(II)-carbenoid-mediated 2H-azirine ring expansion .
Industrial Production Methods
Industrial production of this compound typically involves optimizing the reaction conditions to achieve high yields and purity. This may include the use of specific catalysts, solvents, and temperature controls to facilitate the cyclization process. The choice of starting materials and reaction conditions can significantly impact the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
4-(Cyclopropylmethyl)-2,2-dimethyl-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-6-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
The reactions typically require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often occur under anhydrous conditions. Substitution reactions may need the presence of a catalyst or a specific solvent to enhance the reaction rate .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For instance, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can result in various substituted oxazine derivatives .
Scientific Research Applications
4-(Cyclopropylmethyl)-2,2-dimethyl-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-6-carboxylic acid has numerous applications in scientific research:
Mechanism of Action
The mechanism of action of 4-(Cyclopropylmethyl)-2,2-dimethyl-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-6-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 4-(Cyclopropylmethyl)-2,2-dimethyl-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-6-carboxylic acid include other oxazine derivatives, such as:
- 1,3-Oxazine
- 1,4-Oxazine
- Morpholine (1,4-oxazinane)
Uniqueness
What sets this compound apart is its unique combination of functional groups and its specific structural configuration.
Properties
Molecular Formula |
C15H17NO4 |
---|---|
Molecular Weight |
275.30 g/mol |
IUPAC Name |
4-(cyclopropylmethyl)-2,2-dimethyl-3-oxo-1,4-benzoxazine-6-carboxylic acid |
InChI |
InChI=1S/C15H17NO4/c1-15(2)14(19)16(8-9-3-4-9)11-7-10(13(17)18)5-6-12(11)20-15/h5-7,9H,3-4,8H2,1-2H3,(H,17,18) |
InChI Key |
SGTICHHSJUJLKJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(=O)N(C2=C(O1)C=CC(=C2)C(=O)O)CC3CC3)C |
Origin of Product |
United States |
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